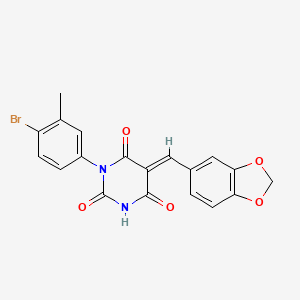

1-(5-nitro-2-furoyl)azepane

描述

Synthesis Analysis

The synthesis of azepane derivatives, including structures similar to "1-(5-nitro-2-furoyl)azepane," often involves complex reactions. For instance, the synthesis of polyhydroxylated azepanes from D-mannose showcases a methodology that might be relevant. This process includes a Henry reaction followed by a reductive ring closure, indicating the intricate steps involved in synthesizing azepane derivatives (Estévez et al., 2010). Similarly, the Lewis acid-promoted conjugate addition of dienol silyl ethers to nitroalkenes, resulting in azepanes, further exemplifies the synthetic routes that can be explored for such compounds (Denmark & Xie, 2007).

Molecular Structure Analysis

The molecular structure of "1-(5-nitro-2-furoyl)azepane" and related compounds can be elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on similar nitrofuran derivatives provide insights into the structural aspects, where the electronic effects of nitro and furan groups significantly influence the molecular conformation and stability (Esseffar et al., 2002).

Chemical Reactions and Properties

The reactivity of nitrofuran compounds, including those structurally related to "1-(5-nitro-2-furoyl)azepane," involves a variety of chemical transformations. For example, reactions involving nitro, nitroso, azo, and azido derivatives highlight the diverse chemical behavior of such compounds, which can lead to a wide range of products with different functional groups and properties (Batog et al., 2005).

Physical Properties Analysis

The physical properties of "1-(5-nitro-2-furoyl)azepane" can be inferred from studies on similar compounds, where factors such as melting points, solubility, and crystallinity play a crucial role. The preparation and characterization of nitro compounds provide valuable data on their physical attributes, which are essential for understanding their behavior in various conditions and applications (Yang et al., 2005).

未来方向

The future directions for research on “1-(5-nitro-2-furoyl)azepane” and related compounds could involve the development of new synthetic strategies for the preparation of azepane derivatives with unique substitution patterns . Additionally, the introduction of hydrophilic groups in the furan ring could potentially improve the solubility and reduce the toxicity of these compounds .

作用机制

Target of Action

The primary target of 1-(5-nitro-2-furoyl)azepane is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.

Mode of Action

It is known that the compound interacts with its target, aldose reductase, leading to changes in the enzyme’s activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

属性

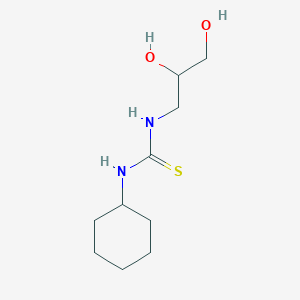

IUPAC Name |

azepan-1-yl-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-11(12-7-3-1-2-4-8-12)9-5-6-10(17-9)13(15)16/h5-6H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBAPNSGBMBYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210615 | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(5-Nitrofuran-2-carbonyl)azepane | |

CAS RN |

725244-85-9 | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725244-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)

![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)

![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)

![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)